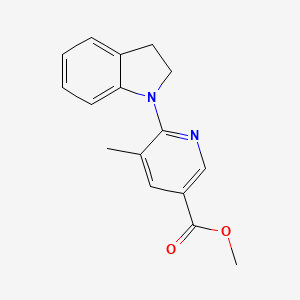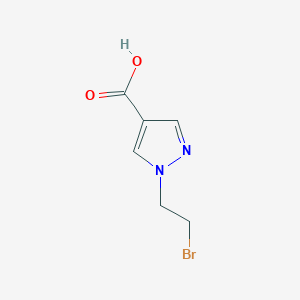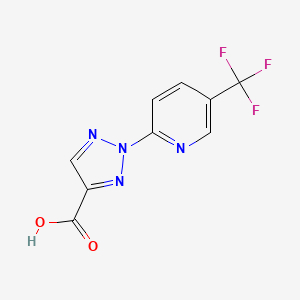
Methyl 6-(indolin-1-yl)-5-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(indolin-1-yl)-5-methylnicotinate is a compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nicotinate moiety, which is a derivative of nicotinic acid, and an indoline ring, which is a bicyclic structure containing a benzene ring fused to a pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(indolin-1-yl)-5-methylnicotinate typically involves the reaction of 6-bromo-5-methylnicotinic acid with indoline in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(indolin-1-yl)-5-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinate moiety.
Reduction: Reduced forms of the indoline ring.
Substitution: Substituted indoline derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(indolin-1-yl)-5-methylnicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 6-(indolin-1-yl)-5-methylnicotinate involves its interaction with specific molecular targets. The indoline moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indoline derivatives: Compounds like indoline-2,3-dione and indoline-2-carboxylic acid share structural similarities with Methyl 6-(indolin-1-yl)-5-methylnicotinate.
Nicotinate derivatives: Compounds such as methyl nicotinate and ethyl nicotinate are structurally related to the nicotinate moiety of the compound.
Uniqueness
This compound is unique due to the combination of the indoline and nicotinate moieties, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H16N2O2 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
methyl 6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-11-9-13(16(19)20-2)10-17-15(11)18-8-7-12-5-3-4-6-14(12)18/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
UYCUXVIKBGMCQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11792017.png)
![2-[4-Bromo-2-(trifluoromethoxy)phenyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B11792018.png)
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11792029.png)




![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carboxylic acid](/img/structure/B11792062.png)



![Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11792083.png)
![1-(4-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11792086.png)
